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Compound Focus: Cerivastatin

CAS No.: 145599-86-6

Cat. No.: $523212

Drug Profile & Withdrawal Rationale

The following table summarizes cerivastatin's key characteristics and the primary reasons for its market

withdrawal:
Attribute Description
Drug Class Synthetic HMG-CoA reductase inhibitor (statin) [1].
Historical Indication Adjunct to diet for primary hypercholesterolemia and mixed dyslipidemia
(Fredrickson Types lla and IIb) [2].
Withdrawal Status Voluntarily withdrawn worldwide in August 2001 [3] [2].
Primary Reason for Reports of fatal rhabdomyolysis (severe muscle breakdown leading to
Withdrawal kidney failure) [3].
Key Risk Factors Use of higher dose (0.8 mg/day); Concomitant use with gemfibrozil [3].

Efficacy & Potency Comparison
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Despite its safety profile, cerivastatin was notably potent. The table below quantifies its lipid-lowering

efficacy and compares its potency to other statins.

Parameter

Findings

Dosing Range

LDL-C Reduction

Total Cholesterol
Reduction

Triglyceride
Reduction

HDL-C Increase

Relative Potency
(LDL-C)

0.025 mg/day to 0.8 mg/day [1].

11.0% to 40.8% (dose-dependent) [1].

8.0% to 28.8% (dose-dependent) [1].

9.0% to 21.4% (dose-dependent) [1].

Approximately 5% (not dose-related) [1].

~250x more potent than fluvastatin; ~20x more potent than atorvastatin;
~5.5x more potent than rosuvastatin [1].

Adverse Events & High-Risk Criteria

The following table outlines the major risks and identifies patient groups and scenarios that would have been

considered high-risk.

Risk Category

Specific Criteria & Associations

Musculoskeletal

Hepatic

Drug Interactions

Rhabdomyolysis (frequently fatal), myopathy, myalgia, myositis [4] [5] [3]. Risk
significantly increased with concomitant gemfibrozil [6] [3].

Elevated liver transaminases; rare reports of hepatitis, cholestatic jaundice, and
hepatic failure [4] [5].

Contraindicated: Gemfibrozil [5]. Use with Caution/Generally Not
Recommended: Other fibrates, niacin (lipid-lowering doses), cyclosporine, azole
antifungals, erythromycin [4] [5].
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Risk Category Specific Criteria & Associations
Patient Patients with pre-existing liver disease; concomitant use of interacting
Populations medications; possibly elderly, frail, or those with renal impairment [4].

Experimental Protocols for Mechanistic Research

For researchers investigating the mechanisms behind cerivastatin-induced toxicity, particularly

rhabdomyolysis, the following experimental approaches from recent literature can serve as a guide.

1. Protocol: Data Mining of Adverse Event Databases This methodology is used to identify and quantify

safety signals in large post-marketing datasets [6].

e Data Source: US FDA Adverse Event Reporting System (FAERS) database.
¢ Methodology:

o Data Extraction: Extract reports for statins and fibrates, using preferred terms from the Medical
Dictionary for Regulatory Activities (MedDRA) to identify cases of "rhabdomyolysis".

o Signal Detection: Use data mining algorithms like the Reporting Odds Ratio (ROR) and
Information Component (IC) to quantify the strength of association between a drug and the
adverse event. A signal is detected if the lower limit of the 95% confidence interval for ROR is
>1 or for IC025 is >0 [6].

o Add-on Analysis: To assess the risk of combination therapy, compare the association signal
for a statin (e.g., cerivastatin) when reported alone versus when reported concurrently with a
fibrate (e.g., gemfibrozil) [6].

2. Protocol: Preclinical Assessment of Muscle Toxicity in Rodent Models This in vivo protocol evaluates

the biochemical markers of muscle damage and investigates tissue-level pharmacokinetics [6].

¢ Animal Model: Male Wistar rats (e.g., 10-week-old).

¢ Dosing: Administer drugs orally via gavage. Doses are often based on clinical equivalents (e.g., 16
po/kg for cerivastatin, 25 mg/kg for gemfibrozil), with a vehicle control group (e.g., propylene glycol).

e Sample Collection: Collect blood samples at predetermined time points (e.g., 8 hours post-dose)
under anesthesia.

e Biomarker Analysis: Measure plasma levels of creatine phosphokinase (CK) and myoglobin—
key biomarkers for muscle injury—using standardized commercial assays [6].

e Tissue Distribution Study: In a separate pharmacokinetic arm, co-administer the statin and fibrate.
Measure drug concentrations not only in plasma but also in skin and muscle tissues at various time
points to assess tissue accumulation [6].
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Metabolic Pathway & Drug Interaction Diagram

The diagram below illustrates the metabolic pathways of cerivastatin and the site of its critical interaction

with gemfibrozil, which underlies the increased risk of rhabdomyolysis.
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Frequently Asked Questions (FAQSs)
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Q1: Why was cerivastatin withdrawn, while other statins remain on the market? Cerivastatin was

associated with a much higher incidence of fatal rhabdomyolysis compared to other statins—estimated to be

at least 10 times more common [3]. This risk was deemed unacceptable, especially since other safer and

effective statins were available.
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Q2: What was the mechanistic basis for the dangerous interaction with gemfibrozil? While initially
attributed to gemfibrozil inhibiting the CYP2C8-mediated metabolism of cerivastatin, recent preclinical
evidence suggests a more complex pharmacodynamic interaction. Co-administration can lead to a
significant, more than two-fold, increase in gemfibrozil concentration within muscle and skin tissues without
a corresponding increase in blood plasma. This localized accumulation in muscle tissue is believed to be a

key contributor to the heightened risk of rhabdomyolysis [6].

Q3: If cerivastatin was so potent, could it be re-developed with stricter risk management?
Theoretically, yes, but it is highly improbable. The existence of multiple alternative statins with proven long-
term safety and efficacy for reducing cardiovascular events makes the significant investment and risk

associated with re-developing cerivastatin impractical from both a regulatory and commercial perspective

[3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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